molecular formula C16H23BrN2O4S B8230625 (R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate

(R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8230625
M. Wt: 419.3 g/mol
InChI Key: GIPVKJGQWJCVQB-GFCCVEGCSA-N
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Description

(R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate is a complex organic compound characterized by its molecular structure, which includes a tert-butyl group, a piperazine ring, a bromophenyl group, and a sulfonyl group

Properties

IUPAC Name

tert-butyl (2R)-4-(3-bromophenyl)sulfonyl-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-12-11-18(8-9-19(12)15(20)23-16(2,3)4)24(21,22)14-7-5-6-13(17)10-14/h5-7,10,12H,8-9,11H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPVKJGQWJCVQB-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 4-((3-bromophenyl)sulfonyl)-2-methylpiperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, for instance, can engage in hydrogen bonding and other interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

  • tert-Butyl 4-((3-bromophenyl)sulfonyl)piperazine-1-carboxylate: Similar structure but without the methyl group on the piperazine ring.

  • (S)-tert-butyl 3-((4-bromophenyl)sulfonyl)oxy)piperidine-1-carboxylate: Similar sulfonyl group but different stereochemistry and piperidine ring instead of piperazine.

Uniqueness: The presence of the methyl group on the piperazine ring and the specific stereochemistry of the (R)-enantiomer make this compound unique compared to its analogs. These structural differences can lead to variations in reactivity and biological activity.

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